tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
CAS No.:
Cat. No.: VC13644677
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O3 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3 |
| Standard InChI Key | VBEPRGVZKBMFPM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a 2,5-diazaspiro[3.4]octane core, where two nitrogen atoms occupy positions 2 and 5 of a spiro-fused bicyclic system. The tert-butyl carbamate group at position 2 and a hydroxyl group at position 7 introduce steric bulk and polar functionality, respectively .
Table 1: Core Structural Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₂₀N₂O₃ |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O |
| InChIKey | VBEPRGVZKBMFPM-UHFFFAOYSA-N |
The spiro junction at carbon 7 creates a rigid, three-dimensional framework, a feature often leveraged in medicinal chemistry to enhance target binding selectivity .
Predicted Physicochemical Properties
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry predictions for various adducts reveal insights into gas-phase behavior, critical for mass spectrometry-based identification:
Table 2: CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 229.15468 | 155.7 |
| [M+Na]+ | 251.13662 | 157.9 |
| [M-H]- | 227.14012 | 150.6 |
The [M+H]+ adduct’s CCS of 155.7 Ų aligns with spirocyclic amines of similar mass, suggesting compact folding in the gas phase .
Solubility and LogP Estimates
While experimental data are unavailable, the hydroxyl and carbamate groups likely confer moderate polarity. Empirical models predict a logP ≈ 1.2–1.8, indicating balanced lipophilicity for membrane permeability.
Synthetic Considerations
Hypothetical Retrosynthetic Pathways
Given the absence of published routes, plausible strategies include:
-
Spiroannulation: Cyclocondensation of a γ-amino alcohol with a bis-electrophile to form the diazaspiro core.
-
Carbamate Installation: Protection of a secondary amine with tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.
Challenges in Synthesis
-
Steric hindrance: The tert-butyl group may slow carbamate formation.
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Regioselectivity: Ensuring hydroxyl group placement at position 7 requires careful control of ring-closing steps.
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